N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

Catalog No.
S2677157
CAS No.
1829813-34-4
M.F
C19H25ClN2O2
M. Wt
348.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)ac...

CAS Number

1829813-34-4

Product Name

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.87

InChI

InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H

InChI Key

VRZFZRCLMDIVQX-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Solubility

not available

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride is a complex organic compound characterized by its unique structural features, which include a naphthalene moiety, an oxane (tetrahydrofuran) ring, and an amide functional group. This compound is notable for its potential applications across various scientific fields, particularly in medicinal chemistry and biological research. The molecular formula of this compound is C18H23ClN6OC_{18}H_{23}ClN_{6}O, with a molecular weight of approximately 374.9 g/mol. Its IUPAC name reflects its intricate structure, highlighting the presence of both naphthalene and oxane components.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of naphthoquinone derivatives.
  • Reduction: Reduction reactions may be performed using lithium aluminum hydride, yielding various amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the amino and oxane groups, particularly in the presence of alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Typically performed in acidic or neutral conditions with potassium permanganate.
  • Reduction: Conducted in anhydrous ether using lithium aluminum hydride as the reducing agent.
  • Substitution: Often facilitated by bases like triethylamine when using alkyl halides or acyl chlorides.

Research indicates that N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride exhibits significant biological activity, particularly as a biochemical probe or inhibitor. Its interaction with specific molecular targets such as enzymes and receptors suggests potential therapeutic applications. Studies are ongoing to elucidate its precise mechanisms of action and biological pathways influenced by this compound.

The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride typically involves multi-step processes:

  • Formation of the Naphthalene Component: The synthesis often begins with the reaction of naphthylamine derivatives with isocyanides under controlled conditions.
  • Introduction of the Oxane Ring: The oxane moiety can be introduced through cyclization reactions involving appropriate precursors.
  • Final Coupling Steps: The final product is obtained by coupling the naphthalene derivative with the oxane-acetamide structure, followed by hydrochloride salt formation to enhance solubility and stability.

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride has multiple applications:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects against various diseases.
  • Biochemical Research: Used as a probe to study enzyme activity and cellular pathways.
  • Material Science: Investigated for its properties in developing new materials and catalysts.

Studies on the interactions of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride with biological targets have revealed its ability to modulate enzyme activity and influence cellular signaling pathways. Detailed interaction studies are necessary to fully understand its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(1-Naphthalenyl)acetamideContains a naphthalene ringLacks the oxane moiety
2-Amino-N-methylbenzamideAromatic amine structureSimpler structure without naphthalene
4-Amino-N-(naphthalenesulfonyl)acetamideSulfonamide derivativeDifferent functional group impacting solubility

The uniqueness of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide; hydrochloride lies in its combination of both naphthalene and oxane structures, which may confer distinct biological activities and chemical properties compared to these similar compounds.

Dates

Modify: 2024-04-14

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